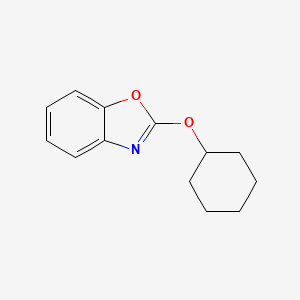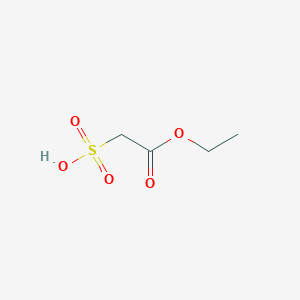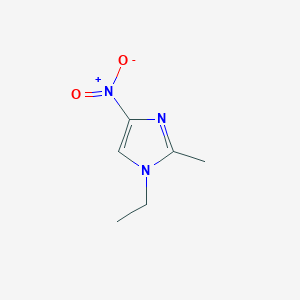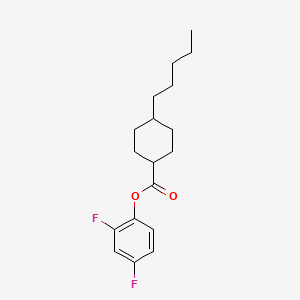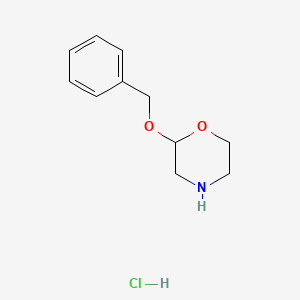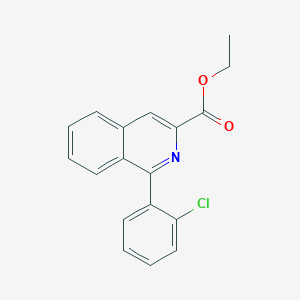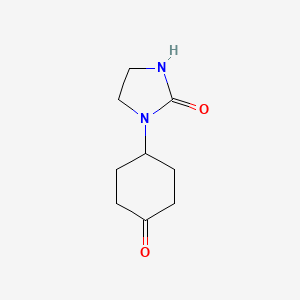
1-(4-Oxocyclohexyl)imidazolidin-2-one
概要
説明
1-(4-Oxocyclohexyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It features a five-membered imidazolidinone ring fused with a cyclohexanone moiety
準備方法
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several routes. One common method involves the cycloaddition of aziridines with isocyanates, followed by ring expansion . Another approach is the intramolecular hydroamination of linear urea derivatives . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to achieve high yields and selectivity .
化学反応の分析
1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or imidazolinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .
科学的研究の応用
1-(4-Oxocyclohexyl)imidazolidin-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
類似化合物との比較
1-(4-Oxocyclohexyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: A simpler analogue without the cyclohexanone moiety.
4-Imidazolidinone: Another derivative with different substitution patterns.
Imidazolones: Oxo derivatives of imidazoline, which have similar reactivity but different structural features.
The uniqueness of this compound lies in its fused cyclohexanone ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
特性
IUPAC Name |
1-(4-oxocyclohexyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFMESXPDSEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603798 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89519-06-2 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

